

spectroscopic data (NMR, IR, Mass Spec) of 4-Methoxy-3-nitrobenzamide

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Compound of Interest

Compound Name: 4-Methoxy-3-nitrobenzamide

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Spectroscopic and Synthetic Guide to 4-Methoxy-3-nitrobenzamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic properties and a general synthetic approach for **4-methoxy-3-nitrobenzamide**. While a complete set of experimentally verified spectroscopic data for **4-methoxy-3-nitrobenzamide** is not readily available in public databases, this document outlines the expected spectral characteristics based on its chemical structure and provides data for its immediate precursor, 4-methoxy-3-nitrobenzoic acid. Furthermore, it details generalized experimental protocols for its synthesis and characterization.

Predicted Spectroscopic Data of 4-Methoxy-3-nitrobenzamide

The following tables summarize the anticipated spectroscopic data for **4-methoxy-3-nitrobenzamide** based on standard chemical shift and fragmentation principles.

Table 1: Predicted ^1H NMR Spectral Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~8.2	d	1H	Ar-H (H-2)
~7.8	dd	1H	Ar-H (H-6)
~7.2	d	1H	Ar-H (H-5)
~7.5 (broad s)	s	1H	-NH ₂
~6.0 (broad s)	s	1H	-NH ₂
~4.0	s	3H	-OCH ₃

Solvent: CDCl₃ or DMSO-d₆. Chemical shifts are approximate and may vary based on solvent and concentration.

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ) ppm	Assignment
~168	C=O (Amide)
~155	Ar-C (C-4)
~140	Ar-C (C-3)
~135	Ar-C (C-1)
~130	Ar-C (C-6)
~120	Ar-C (C-2)
~115	Ar-C (C-5)
~57	-OCH ₃

Solvent: CDCl₃ or DMSO-d₆. Chemical shifts are approximate.

Table 3: Predicted Key IR Spectral Data

Wavenumber (cm ⁻¹)	Functional Group
3400-3200	N-H stretch (amide)
1680-1640	C=O stretch (amide)
1540-1500	N-O asymmetric stretch (nitro)
1360-1320	N-O symmetric stretch (nitro)
1280-1200	C-O stretch (aryl ether)

Sample preparation: KBr pellet or ATR.

Table 4: Predicted Mass Spectrometry Data

m/z	Interpretation
196	[M] ⁺ (Molecular ion)
180	[M-NH ₂] ⁺
150	[M-NO ₂] ⁺
135	[M-NH ₂ -OCH ₃] ⁺

Ionization method: Electron Ionization (EI).

Experimental Protocols

The following are generalized protocols for the synthesis and spectroscopic analysis of **4-methoxy-3-nitrobenzamide**.

Synthesis of 4-Methoxy-3-nitrobenzamide from 4-Methoxy-3-nitrobenzoic Acid

This two-step procedure involves the conversion of the carboxylic acid to an acyl chloride, followed by amidation.

Step 1: Synthesis of 4-methoxy-3-nitrobenzoyl chloride

- To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-methoxy-3-nitrobenzoic acid (1.0 eq).
- Add thionyl chloride (SOCl_2) (2.0-3.0 eq) in excess.
- Gently reflux the mixture for 1-2 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO_2) evolution.
- After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure. The crude 4-methoxy-3-nitrobenzoyl chloride is typically used in the next step without further purification.

Step 2: Synthesis of **4-methoxy-3-nitrobenzamide**

- Dissolve the crude 4-methoxy-3-nitrobenzoyl chloride in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
- Cool the solution in an ice bath (0 °C).
- Bubble ammonia gas through the solution or add a concentrated aqueous solution of ammonium hydroxide dropwise with vigorous stirring.
- Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.
- Quench the reaction with water and separate the organic layer.
- Wash the organic layer with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
- Purify the crude **4-methoxy-3-nitrobenzamide** by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of the purified product in about 0.6 mL of a deuterated solvent (e.g., CDCl_3 or DMSO-d_6) in an NMR tube.
- ^1H NMR: Acquire the proton NMR spectrum using a standard 400 or 500 MHz spectrometer.
- ^{13}C NMR: Acquire the carbon-13 NMR spectrum. A longer acquisition time may be necessary due to the lower natural abundance of ^{13}C .

Infrared (IR) Spectroscopy

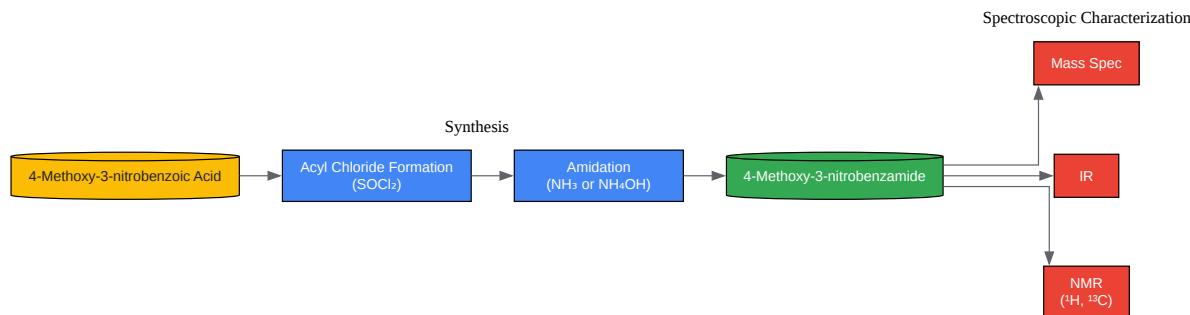
- KBr Pellet Method: Mix a small amount of the dried sample with dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.
- Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.
- Acquire the IR spectrum over the range of 4000-400 cm^{-1} .

Mass Spectrometry (MS)

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).
- Ionization: Use Electron Ionization (EI) at 70 eV to generate the mass spectrum.
- Analysis: Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragmentation patterns.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of **4-methoxy-3-nitrobenzamide**.



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Caption: Workflow for the synthesis and characterization of **4-methoxy-3-nitrobenzamide**.

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